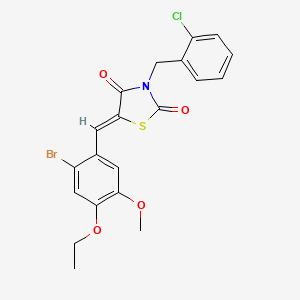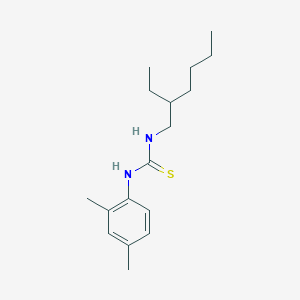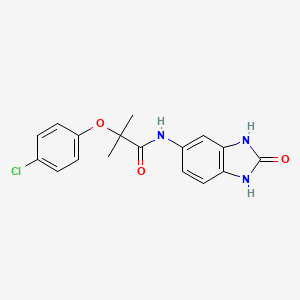![molecular formula C23H17F3N4O3S B4754673 5-methyl-4-oxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4754673.png)
5-methyl-4-oxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
5-methyl-4-oxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thieno[2,3-d]pyrimidine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiourea and α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling Reactions: The final steps may involve coupling reactions to introduce the phenyl and aminoethyl groups, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and aminoethyl groups, leading to the formation of corresponding oxo and hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The trifluoromethyl group and phenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, such as enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide likely involves interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the thieno[2,3-d]pyrimidine core may interact with nucleic acids or enzymes. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A compound with a similar core structure used in cancer treatment.
Trifluoromethylated Pyrimidines: Compounds with similar trifluoromethyl groups and pyrimidine cores.
Uniqueness
What sets 5-methyl-4-oxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide apart is its combination of functional groups, which may confer unique chemical and biological properties. The presence of both the trifluoromethyl group and the thieno[2,3-d]pyrimidine core is particularly noteworthy, as it may enhance the compound’s stability, bioavailability, and potential therapeutic effects.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S/c1-13-18-21(34-19(13)20(32)28-14-7-3-2-4-8-14)27-12-30(22(18)33)11-17(31)29-16-10-6-5-9-15(16)23(24,25)26/h2-10,12H,11H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYSEADLQHAGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4754605.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4754617.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA](/img/structure/B4754620.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B4754627.png)
![2,3-dimethyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754633.png)
![N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4754638.png)

![N-2-adamantyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4754655.png)

![tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4754659.png)

![N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide](/img/structure/B4754676.png)
![2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4754682.png)
![1-ETHYL-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-4-{[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B4754688.png)
